molecular formula C11H12O3 B8199229 4-(1-Hydroxycyclobutyl)benzoic acid

4-(1-Hydroxycyclobutyl)benzoic acid

Cat. No.: B8199229
M. Wt: 192.21 g/mol
InChI Key: KVACFPHXZSPVAD-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclobutyl)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a hydroxycyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxycyclobutyl)benzoic acid typically involves the following steps:

    Hydroxylation: The cyclobutyl group is then hydroxylated using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Carboxylation: Finally, the benzoic acid moiety is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are carefully selected to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products:

    Oxidation Products: Cyclobutyl ketones or aldehydes.

    Reduction Products: Cyclobutyl alcohols or alkanes.

    Substitution Products: Nitrobenzoic acids, halobenzoic acids.

Scientific Research Applications

4-(1-Hydroxycyclobutyl)benzoic acid finds applications in various scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism by which 4-(1-Hydroxycyclobutyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The benzoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

    4-Hydroxybenzoic Acid: Lacks the cyclobutyl group, making it less sterically hindered.

    Cyclobutylbenzoic Acid: Does not have the hydroxyl group, affecting its reactivity and interactions.

    4-(1-Hydroxycyclopropyl)benzoic Acid: Contains a cyclopropyl group instead of a cyclobutyl group, leading to different chemical properties.

Uniqueness: 4-(1-Hydroxycyclobutyl)benzoic acid is unique due to the presence of both a hydroxyl group and a cyclobutyl ring, which confer distinct steric and electronic properties. These features make it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(1-hydroxycyclobutyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-10(13)8-2-4-9(5-3-8)11(14)6-1-7-11/h2-5,14H,1,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVACFPHXZSPVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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